molecular formula C58H84O26 B14491706 Chromomycin Ap CAS No. 64967-61-9

Chromomycin Ap

Cat. No.: B14491706
CAS No.: 64967-61-9
M. Wt: 1197.3 g/mol
InChI Key: BDOITUPYCCZVMN-UHFFFAOYSA-N
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Description

Chromomycin Ap is a member of the chromomycin family, a group of glycoside antibiotics produced by the fermentation of certain strains of Streptomyces bacteria. These compounds are known for their potent antibacterial and anticancer properties. This compound, in particular, has garnered attention for its ability to bind to DNA and inhibit RNA synthesis, making it a valuable tool in both medical and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromomycin Ap is typically isolated from the fermentation broth of Streptomyces bacteria. The process involves cultivating the bacteria under specific conditions that promote the production of chromomycins. The fermentation broth is then subjected to various extraction and purification steps, including solvent extraction, chromatography, and crystallization, to isolate this compound .

Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. The fermentation process is optimized to maximize yield, and advanced purification techniques are employed to ensure the compound’s purity. The use of bioreactors and controlled fermentation conditions helps in achieving consistent production of this compound .

Chemical Reactions Analysis

Types of Reactions: Chromomycin Ap undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Chromomycin Ap has a wide range of scientific research applications, including:

Mechanism of Action

Chromomycin Ap exerts its effects primarily by binding to the minor groove of DNA in regions with high GC content. This binding is facilitated by the presence of bivalent metal ions such as magnesium. Once bound, this compound inhibits the activity of RNA polymerase, thereby blocking RNA synthesis. This inhibition disrupts the transcription process, leading to the suppression of gene expression and ultimately cell death .

Comparison with Similar Compounds

Chromomycin Ap is part of the aureolic acid family of antibiotics, which includes other compounds such as:

  • Chromomycin A2
  • Chromomycin A3
  • Olivomycin A

Comparison:

This compound stands out due to its unique combination of sugar moieties and its potent inhibitory effects on RNA synthesis, making it a valuable compound in both research and therapeutic contexts.

Properties

CAS No.

64967-61-9

Molecular Formula

C58H84O26

Molecular Weight

1197.3 g/mol

IUPAC Name

[6-[6-[6-[[6-[5-acetyloxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate

InChI

InChI=1S/C58H84O26/c1-13-38(62)83-57-28(8)77-43(21-58(57,10)70)81-36-18-40(73-24(4)49(36)66)80-35-19-42(74-25(5)48(35)65)84-56-32(55(72-12)52(69)47(64)23(3)59)15-30-14-31-16-34(22(2)46(63)44(31)50(67)45(30)51(56)68)79-41-20-37(54(27(7)76-41)78-29(9)60)82-39-17-33(61)53(71-11)26(6)75-39/h14,16,23-28,32-33,35-37,39-43,47-49,53-57,59,61,63-67,70H,13,15,17-21H2,1-12H3

InChI Key

BDOITUPYCCZVMN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1C(OC(CC1(C)O)OC2CC(OC(C2O)C)OC3CC(OC(C3O)C)OC4C(CC5=C(C4=O)C(=C6C(=C5)C=C(C(=C6O)C)OC7CC(C(C(O7)C)OC(=O)C)OC8CC(C(C(O8)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)C

Origin of Product

United States

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